6-Bromoisoquinoline-3-carbonitrile
Description
Properties
Molecular Formula |
C10H5BrN2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
6-bromoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |
InChI Key |
QBOMHKQTYGDRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C#N |
Origin of Product |
United States |
Preparation Methods
Direct Halogenation and Functionalization Approaches
One classical approach to synthesizing 6-bromoisoquinoline derivatives involves regioselective bromination of isoquinoline precursors followed by introduction of the nitrile group at position 3. However, direct bromination often requires careful control to avoid polybromination or substitution at undesired positions. Advanced directed metalation strategies, such as using O-carbamate directed ortho-metalation, have been reported to achieve selective bromination at the 6-position with high yields (up to 87%) using pyridinium tribromide under mild conditions.
Buchwald–Hartwig Amination Coupling Route
A notably optimized and scalable method for preparing 6-bromoisoquinoline-3-carbonitrile derivatives involves the Buchwald–Hartwig amination reaction. This palladium-catalyzed cross-coupling forms C–N bonds efficiently and has been adapted for base-sensitive 6-bromoisoquinoline-1-carbonitrile substrates.
- Catalyst System : The most effective catalyst system reported uses Pd(dba)₂ (palladium dibenzylideneacetone) with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) as the ligand.
- Base : Cesium carbonate (Cs₂CO₃) is employed as the base.
- Solvent : Tetrahydrofuran (THF) is the preferred solvent.
- Chiral Amine Coupling : The reaction couples 6-bromoisoquinoline-1-carbonitrile with chiral primary amines such as (S)-3-amino-2-methylpropan-1-ol.
- Scale-up : The process has been successfully scaled to kilogram quantities, yielding 80% product with low palladium residuals (73 ppm), demonstrating robustness and industrial applicability.
This method is highly valuable for preparing pharmaceutical intermediates where control over stereochemistry and purity is critical.
Multi-Step Synthesis from 3-Bromophenylacetonitrile
Another synthetic pathway involves starting from 3-bromophenylacetonitrile, which undergoes a sequence of transformations to yield 6-bromoisoquinoline derivatives:
- Reduction : 3-Bromophenylacetonitrile is hydrogenated in the presence of Raney nickel catalyst in methanol or ethanol to produce 3-bromophenethylamine.
- Amidation : This amine reacts with methyl chloroformate and an acid-binding agent in an organic solvent to form methyl 3-bromophenethylcarbamate.
- Cyclization : Treatment of the carbamate with 2-oxoacetic acid and concentrated sulfuric acid in tetrahydrofuran leads to 6-bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
- Hydrolysis : Final acid hydrolysis yields 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a close precursor to 6-bromoisoquinoline-3-carbonitrile.
This route is advantageous for accessing related tetrahydroisoquinoline derivatives and can be adapted for further functional group manipulations.
Comparative Summary of Preparation Methods
| Methodology | Key Reagents/Catalysts | Reaction Type | Yield/Scale | Advantages | Limitations |
|---|---|---|---|---|---|
| Directed ortho-metalation bromination | Pyridinium tribromide (pyHBr₃) | Electrophilic bromination | Up to 87% yield | High regioselectivity, mild conditions | Requires metalation expertise |
| Buchwald–Hartwig amination | Pd(dba)₂, BINAP, Cs₂CO₃, THF | Pd-catalyzed C–N coupling | 80% yield, scalable to >12 kg | Scalable, low Pd residuals, stereoselective | Cost of chiral amines, biaryl side products |
| Multi-step synthesis from 3-bromophenylacetonitrile | Raney Ni, methyl chloroformate, H₂SO₄, THF | Reduction, amidation, cyclization, hydrolysis | Efficient multi-step conversion | Versatile intermediate access | Multi-step, longer synthesis time |
Data Table: Selected Optimized Reaction Conditions for Buchwald–Hartwig Amination
| Parameter | Condition | Notes |
|---|---|---|
| Catalyst | Pd(dba)₂ | 0.5–1 mol% loading |
| Ligand | BINAP | Bidentate phosphine ligand |
| Base | Cesium carbonate (Cs₂CO₃) | Strong, non-nucleophilic base |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, oxygen-free |
| Temperature | 60–80 °C | Controlled to minimize side products |
| Scale | Up to 2.5 kg batch | Demonstrated >12 kg production |
| Yield | 80% | Isolated product yield |
| Residual Pd in product | 73 ppm | Below typical pharmaceutical limits |
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to form C-C and C-N bonds, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts like Pd(dba)2, along with ligands such as BINAP, are frequently employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Analogues
6-Bromoisoquinoline-1-carbonitrile (CAS: 1082674-24-5)
- Similarity : 0.86 (structural isomer) .
- Key Differences: The bromine and cyano groups are swapped (1- vs. 3-position). This alters dipole moments and reactivity. The 1-cyano group may sterically hinder electrophilic substitution at adjacent positions.
- Applications : Likely diverges in target binding due to altered electronic distribution.
6-Bromo-2-chloroquinoline-3-carbonitrile (CAS: 99465-04-0)
- Molecular Formula : C₁₀H₄BrClN₂ (MW: 267.51) .
- Key Differences: Incorporates a chlorine atom at the 2-position. The additional electron-withdrawing group increases polarity and may reduce solubility in nonpolar solvents.
- Hazards : Classified as H301 (acute toxicity), H311 (skin irritation), and H331 (respiratory toxicity) .
Functional Group Variants
6-Bromoquinazoline-4-carbonitrile (CAS: 1204334-27-9)
- Similarity : 0.75 .
- Key Differences: Replaces the isoquinoline core with a quinazoline system (additional nitrogen at position 4).
- Applications : More suited for kinase inhibitor development due to quinazoline’s prevalence in such scaffolds.
6-Bromobenzo[d]isoxazole-3-carbonitrile (CAS: 1379302-07-4)
Comparison with Partially Saturated Derivatives
6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS: 107955-83-9)
Functional Analogues with Amino or Methyl Substituents
5-Bromo-3-methylpicolinonitrile (CAS: 156072-86-5)
- Similarity : 0.85 .
- Key Differences : Pyridine core with bromine and methyl groups. The smaller ring size reduces steric bulk but limits π-stacking interactions.
- Applications : Intermediate in ligand synthesis for catalysis.
6-Amino-5-bromonicotinonitrile (CAS: 477871-32-2)
Key Findings and Implications
- Positional Effects: Bromine and cyano group positions significantly influence electronic properties and reactivity. For example, 6-Bromoisoquinoline-1-carbonitrile’s steric hindrance may limit its utility in certain coupling reactions compared to the 3-cyano isomer.
- Functional Group Impact : Quinazoline and benzoisoxazole derivatives exhibit divergent bioactivity due to core heterocycle differences.
- Hazard Profiles: Chlorinated analogues (e.g., 6-Bromo-2-chloroquinoline-3-carbonitrile) show higher acute toxicity, necessitating stringent handling protocols.
Biological Activity
6-Bromoisoquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
6-Bromoisoquinoline-3-carbonitrile possesses a molecular formula of and a molecular weight of approximately 220.06 g/mol. The presence of the bromine atom and the cyano group significantly influences its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 6-bromoisoquinoline-3-carbonitrile is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its role as a selective androgen receptor modulator (SARM), which suggests potential applications in treating conditions related to androgen receptor modulation, such as muscle wasting and osteoporosis .
Interaction with Biological Targets
Research indicates that 6-bromoisoquinoline-3-carbonitrile can bind to specific sites on target proteins, altering their activity. This property positions it as a candidate for further pharmacological studies aimed at diseases where these targets play crucial roles.
Therapeutic Applications
The compound has shown promise in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that 6-bromoisoquinoline-3-carbonitrile may inhibit cancer cell proliferation through specific signaling pathways.
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Research Findings
A summary of key research findings on the biological activity of 6-bromoisoquinoline-3-carbonitrile is presented in the table below:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Inhibition of prostate cancer cell lines | Cell viability assays |
| Study B | Antibacterial activity against E. coli | Agar diffusion method |
| Study C | Modulation of androgen receptor activity | Reporter gene assays |
Case Studies
- Prostate Cancer Treatment : In a study published in Journal of Medicinal Chemistry, 6-bromoisoquinoline-3-carbonitrile was shown to significantly reduce the viability of prostate cancer cells in vitro, suggesting its potential as a therapeutic agent for prostate cancer treatment .
- Antimicrobial Efficacy : Another study demonstrated that this compound exhibited strong antibacterial properties against Gram-negative bacteria, indicating its potential use in developing new antibiotics.
Q & A
Basic: What are effective methods for synthesizing 6-Bromoisoquinoline-3-carbonitrile in laboratory settings?
Methodological Answer:
A common approach involves nucleophilic substitution or cyanation of 6-bromoisoquinoline precursors. For example:
- Copper-mediated cyanation : React 6-bromo-1-chloroisoquinoline derivatives with CuCN in dimethyl sulfoxide (DMSO) at 140°C. This method, adapted from similar isoquinoline syntheses, yields ~27% under optimized conditions .
- Palladium-catalyzed cross-coupling : Use Pd(PPh₃)₄ with Zn(CN)₂ in DMF at 80–100°C to introduce the cyano group. This method is effective for regioselective functionalization in heterocyclic systems .
Basic: How should 6-Bromoisoquinoline-3-carbonitrile be stored to ensure stability?
Methodological Answer:
Store the compound at 0–6°C in airtight, light-protected containers under inert gas (e.g., nitrogen). Brominated isoquinolines are sensitive to thermal degradation and moisture, as noted in handling protocols for structurally similar compounds .
Advanced: What analytical techniques are recommended for confirming the structure and purity of 6-Bromoisoquinoline-3-carbonitrile?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C6, cyano at C3). Coupling patterns in aromatic regions distinguish isoquinoline regioisomers .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (MW: 233.07 g/mol) and isotopic patterns (e.g., bromine’s ¹:¹ doublet) .
- X-ray Crystallography : Resolve π-π stacking interactions and bond angles, as demonstrated for brominated quinoline-carbonitrile analogs .
Advanced: How does the bromine substituent influence the reactivity of 6-Bromoisoquinoline-3-carbonitrile in cross-coupling reactions?
Methodological Answer:
The bromine at C6 acts as a leaving group , enabling Suzuki-Miyaura or Ullmann couplings with aryl/alkyl boronic acids or amines. The electron-withdrawing cyano group at C3 enhances electrophilicity, accelerating oxidative addition in Pd-catalyzed reactions. For example:
- Suzuki Coupling : Use Pd(OAc)₂, SPhos ligand, and K₂CO₃ in THF/H₂O (80°C) to introduce aryl groups at C6 .
- Competing Reactivity : The C3 cyano group may direct electrophilic substitutions to C1 or C5 positions, requiring careful regiochemical analysis .
Basic: What solvents and conditions are optimal for recrystallizing 6-Bromoisoquinoline-3-carbonitrile?
Methodological Answer:
- Solvent System : Use a 1:3 mixture of DMSO and ethanol. Heat to 80°C until dissolution, then cool gradually to 4°C to precipitate crystals.
- Yield Optimization : Add a seed crystal or use slow evaporation to improve crystal quality. Similar protocols achieved >95% purity for brominated heterocycles .
Advanced: What strategies mitigate low yields in the synthesis of 6-Bromoisoquinoline-3-carbonitrile?
Methodological Answer:
- Catalyst Screening : Test Pd/Cu catalysts (e.g., t-BuXPhos-Pd) to enhance turnover in cyanation steps. Evidence shows ligand choice impacts yield by >20% in analogous reactions .
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. Premature quenching is a common yield-limiting factor.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining 100–140°C, as validated for nitrile-functionalized quinolines .
Advanced: How does the electronic nature of 6-Bromoisoquinoline-3-carbonitrile influence its applications in medicinal chemistry?
Methodological Answer:
- Pharmacophore Potential : The cyano group enhances binding to kinase ATP pockets (e.g., FtsZ inhibitors), while bromine allows late-stage derivatization. Structural analogs showed IC₅₀ values <1 µM in antibacterial assays .
- Solubility Optimization : Replace DMSO with PEG-400 in biological testing to improve aqueous solubility without compromising activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
